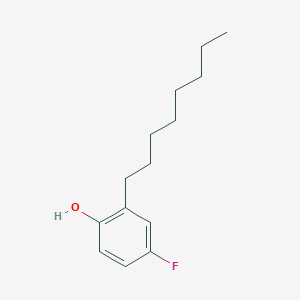
4-Fluoro-2-octylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-octylphenol is an organic compound belonging to the class of alkylphenols It is characterized by the presence of a fluorine atom at the 4-position and an octyl group at the 2-position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-octylphenol can be achieved through several methods. One common approach involves the alkylation of 4-fluorophenol with 1-octene in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as chromatography may be employed to ensure the high quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alkylated phenols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alkylated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-octylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-octylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The octyl group further contributes to its hydrophobic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but with a methyl group instead of an octyl group.
4-Fluoro-2-ethylphenol: Contains an ethyl group at the 2-position.
4-Fluoro-2-propylphenol: Features a propyl group at the 2-position.
Uniqueness
4-Fluoro-2-octylphenol is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. The octyl group increases the compound’s hydrophobicity and affects its interaction with biological membranes and proteins, making it potentially more effective in certain applications compared to its shorter-chain analogs .
Properties
CAS No. |
2263-19-6 |
|---|---|
Molecular Formula |
C14H21FO |
Molecular Weight |
224.31 g/mol |
IUPAC Name |
4-fluoro-2-octylphenol |
InChI |
InChI=1S/C14H21FO/c1-2-3-4-5-6-7-8-12-11-13(15)9-10-14(12)16/h9-11,16H,2-8H2,1H3 |
InChI Key |
CFDXJBMVQIDQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


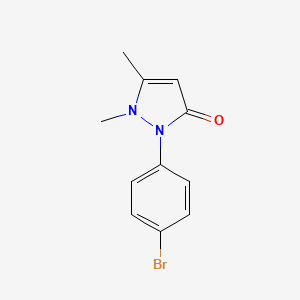
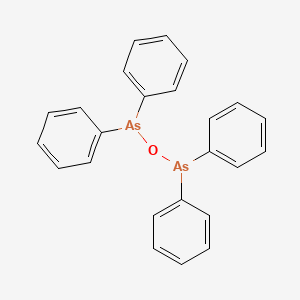
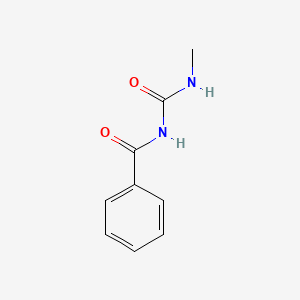

![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

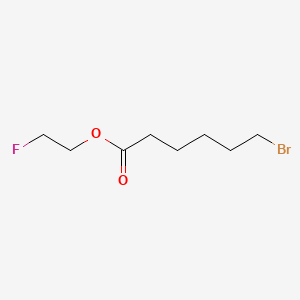
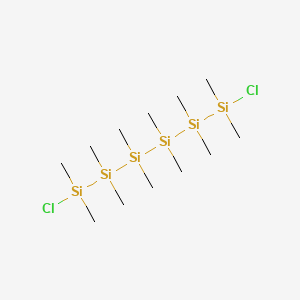
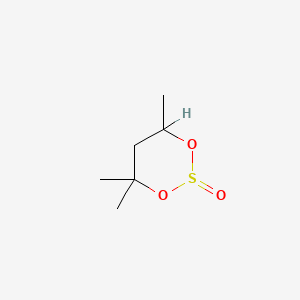
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
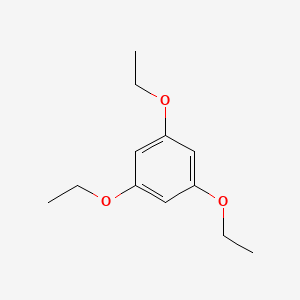
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)


